4-fluoro-1-N-propylbenzene-1,2-diamine
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Overview
Description
4-fluoro-1-N-propylbenzene-1,2-diamine: is an organic compound with the molecular formula C9H13FN2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the fourth position and a propyl group at the nitrogen atom of the 1,2-diamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-fluoro-1-N-propylbenzene-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-nitroaniline.
Reduction: The nitro group is reduced to an amine group using hydrogen gas in the presence of a catalyst such as Raney nickel.
N-alkylation: The resulting 4-fluoro-1,2-diaminobenzene is then alkylated with propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
4-fluoro-1-N-propylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-fluoro-1-N-propylbenzene-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can be used in biochemical assays to study enzyme activity or as a probe in molecular biology.
Mechanism of Action
The mechanism of action of 4-fluoro-1-N-propylbenzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
4-fluoro-1,2-diaminobenzene: Lacks the propyl group, making it less hydrophobic and potentially less bioavailable.
1-N-propylbenzene-1,2-diamine: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological applications.
Uniqueness:
4-fluoro-1-N-propylbenzene-1,2-diamine is unique due to the presence of both the fluorine atom and the propyl group. The fluorine atom enhances its binding properties, while the propyl group increases its hydrophobicity, potentially improving its bioavailability and membrane permeability.
Properties
IUPAC Name |
4-fluoro-1-N-propylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKLXAJXEPZWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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